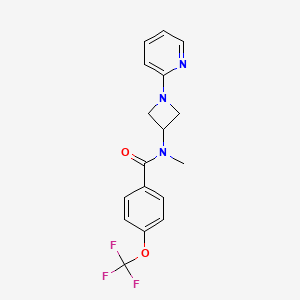

![molecular formula C12H9ClN2O3S3 B2860296 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 899245-06-8](/img/structure/B2860296.png)

5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” are not mentioned in the retrieved papers, thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications

Antimicrobial Activity

Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffolds have demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Notably, certain derivatives exhibited potent activity against methicillin-sensitive and resistant Staphylococcus aureus, highlighting their potential as candidates for developing new antimicrobial agents (Krátký et al., 2012).

Anticancer Applications

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been synthesized and evaluated for their in vitro anticancer activity. Several compounds showed higher cytotoxic activities against human breast cancer cell lines than doxorubicin, a commonly used chemotherapy medication. This suggests their potential as lead compounds for anticancer drug development (Ghorab et al., 2014).

Antiviral Research

A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed some compounds possessing anti-tobacco mosaic virus activity. The structural confirmation and bioassay tests of these compounds underscore their potential application in developing antiviral agents (Chen et al., 2010).

Anticonvulsant Potential

Azoles incorporating a sulfonamide moiety have shown promising anticonvulsant effects. One compound, in particular, demonstrated significant protection against picrotoxin-induced convulsions, highlighting its potential as an anticonvulsant agent (Farag et al., 2012).

Ocular Hypotensive Activity

Benzo[b]thiophene sulfonamide derivatives have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, aiming at the treatment of glaucoma. Some derivatives were among the most potent ocular hypotensive agents in their class and were selected for clinical evaluation (Graham et al., 1989).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the formation of dihydrofolate, a crucial component for bacterial dna growth and cell division . This suggests that the compound might interact with its targets, leading to the inhibition of essential biochemical processes.

Biochemical Pathways

Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might interfere with the folate synthesis pathway, thereby inhibiting bacterial growth.

Result of Action

Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might inhibit bacterial growth by interfering with essential biochemical processes.

Action Environment

It is known that factors such as ph can influence the rate of reactions involving similar compounds

properties

IUPAC Name |

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S3/c1-18-7-2-3-8-9(6-7)19-12(14-8)15-21(16,17)11-5-4-10(13)20-11/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQYALRLTWKGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)

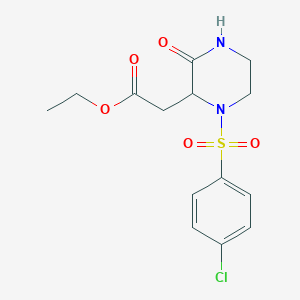

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

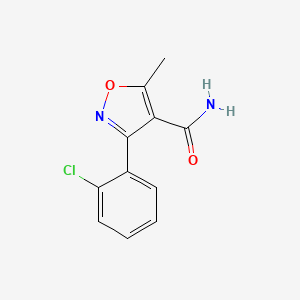

![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

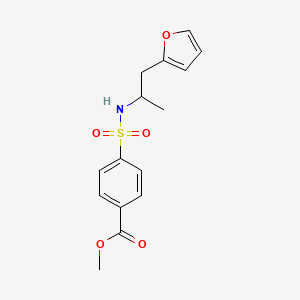

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)